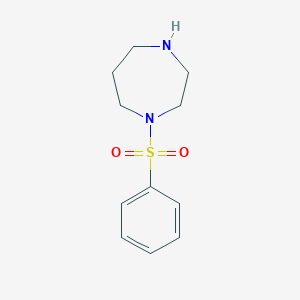
1-(Benzenesulfonyl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzenesulfonyl)-1,4-diazepane is an organic compound that belongs to the class of sulfonamides It features a benzenesulfonyl group attached to a 1,4-diazepane ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products.
化学反应分析
Types of Reactions: 1-(Benzenesulfonyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted diazepane derivatives.
科学研究应用
1-(Benzenesulfonyl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-(Benzenesulfonyl)-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The diazepane ring may also interact with biological membranes, affecting cellular processes.
相似化合物的比较
Benzenesulfonic acid: Shares the benzenesulfonyl group but lacks the diazepane ring.
1,4-Diazepane: Lacks the benzenesulfonyl group but shares the diazepane ring structure.
Benzenesulfonamide: Similar sulfonamide structure but with different substituents.
Uniqueness: 1-(Benzenesulfonyl)-1,4-diazepane is unique due to the combination of the benzenesulfonyl group and the diazepane ring, which imparts distinct chemical and biological properties
生物活性
1-(Benzenesulfonyl)-1,4-diazepane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a diazepane ring substituted with a benzenesulfonyl group. This structural configuration is crucial for its interaction with biological targets. The sulfonyl group enhances solubility and reactivity, while the diazepane ring contributes to the compound's conformational flexibility.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The benzenesulfonyl moiety can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, the compound's structural characteristics allow it to act as a pharmacophore in drug design, influencing binding affinity and specificity towards biological targets .
Biological Activities
- Enzyme Inhibition : Studies indicate that compounds similar to this compound exhibit enzyme inhibitory properties. For instance, derivatives have been evaluated for their ability to inhibit human Glutamine Synthetase (Glx-I), demonstrating promising results in vitro against this target .
- Antimicrobial Activity : Preliminary investigations have shown that related diazepane derivatives possess antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating infections .
- Anti-ulcer Activity : A variant of the compound, 1-(2-Nitro-benzenesulfonyl)-[1,4]diazepane hydrochloride, has shown significant anti-ulcer activity by inhibiting gastric acid secretion. This highlights the therapeutic potential of sulfonyl-substituted diazepanes in gastrointestinal disorders.
Structure-Activity Relationship (SAR)
The SAR studies on this compound derivatives reveal that modifications on the diazepane ring and the sulfonyl group can significantly influence biological activity. For example:
| Compound | Modification | Biological Activity |
|---|---|---|
| This compound | Baseline structure | Moderate enzyme inhibition |
| 1-(2-Nitro-benzenesulfonyl)-[1,4]diazepane | Nitro substitution | Enhanced anti-ulcer activity |
| 1-(Methylsulfonyl)-[1,4]diazepane | Methyl substitution | Increased solubility and potential bioactivity |
These variations indicate that specific substituents can be tailored to enhance desired pharmacological effects while minimizing side effects.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Antiparasitic Activity : A study evaluated various extracts containing diazepane derivatives for their anti-plasmodial activity against malaria parasites. The extracts showed IC50 values below 5 µg/ml, indicating potent activity .
- Cytotoxicity Evaluation : In vitro cytotoxicity assays using human fibroblast cell lines demonstrated that certain derivatives exhibited selective cytotoxic effects, suggesting a potential for targeted cancer therapies .
属性
IUPAC Name |
1-(benzenesulfonyl)-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c14-16(15,11-5-2-1-3-6-11)13-9-4-7-12-8-10-13/h1-3,5-6,12H,4,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUWJUWAQBNHEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













